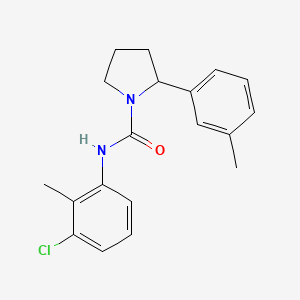
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has shown potential in treating various diseases. This compound belongs to the class of pyrrolidinecarboxamides and has gained attention due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in the regulation of pain and inflammation. By blocking this receptor, this compound can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. The compound can also reduce the activation of immune cells, which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. The compound has also shown to have good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its selectivity for TRPV1 receptor, which may limit its effectiveness in treating diseases that involve other receptors.
Direcciones Futuras
Several future directions for N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include further studies on its potential therapeutic applications in various diseases. The compound can also be modified to improve its selectivity and potency for TRPV1 receptor. Additionally, this compound can be used as a tool compound to study the role of TRPV1 receptor in various disease conditions.
Conclusion:
In conclusion, this compound is a novel small molecule drug that has shown potential in treating various diseases. The compound acts as a selective antagonist of TRPV1 receptor and can reduce pain and inflammation in various disease conditions. Further studies are needed to explore the full potential of this compound in treating various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions that start with the condensation of 3-chloro-2-methylbenzaldehyde and 3-methylbenzaldehyde with pyrrolidine-1-carboxylic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. The compound has also been studied for its potential in treating cancer and has shown to be effective in inhibiting tumor growth in preclinical studies.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-6-3-7-15(12-13)18-10-5-11-22(18)19(23)21-17-9-4-8-16(20)14(17)2/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSLUPHYKDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)
![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)

![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
